Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[331]nonane-9-carboxylate is a complex organic compound with the molecular formula C12H19NO4 It is characterized by a bicyclic structure that includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-formyl-3-oxa-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.
Major Products Formed
Oxidation: Tert-butyl 7-carboxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Reduction: Tert-butyl 7-hydroxymethyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Substitution: 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid.
Scientific Research Applications
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: Contains an amino group instead of a formyl group.
Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: Similar bicyclic structure with a hydroxyl group.
Uniqueness
The presence of the formyl group in tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate distinguishes it from its analogs, providing unique reactivity and potential for specific applications in synthesis and biological studies.
Properties
IUPAC Name |
tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-9(6-15)5-11(14)8-17-7-10/h6,9-11H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCINECNFPBIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.